molecular formula C6H12O5 B118470 L-fuculose CAS No. 13074-08-3

L-fuculose

Cat. No.: B118470
CAS No.: 13074-08-3
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-LFRDXLMFSA-N
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Description

L-fuculose, also known as 6-deoxy-L-tagatose, is a ketohexose deoxy sugar. It is involved in the process of sugar metabolism and can be formed from L-fucose by the enzyme L-fucose isomerase. This compound can be further converted to this compound-1-phosphate by the enzyme this compound kinase .

Mechanism of Action

Target of Action

L-Fuculose primarily targets the enzyme This compound phosphate aldolase . This enzyme is found in various organisms, including Escherichia coli . It plays a crucial role in the metabolism of this compound, catalyzing the cleavage of this compound 1-phosphate to glycerone phosphate and L-lactaldehyde .

Mode of Action

This compound interacts with its target, this compound phosphate aldolase, through a process of enzymatic isomerization . This process involves the conversion of this compound to L-fucose . The enzyme exhibits higher activity for this compound than for L-fucose, and the rate for the reverse reaction of converting this compound to L-fucose is higher than that for the forward reaction of converting L-fucose to this compound .

Biochemical Pathways

This compound is involved in the L-fucose metabolic pathway . This pathway begins with the isomerization of L-fucose to this compound by the enzyme L-fucose isomerase . This compound is then phosphorylated to this compound-1-phosphate by this compound kinase . The this compound-1-phosphate is then cleaved by this compound phosphate aldolase to form glycerone phosphate and L-lactaldehyde .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its metabolism by gut microorganisms . These microorganisms metabolize this compound and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in this compound metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .

Result of Action

The metabolism of this compound results in the production of short-chain fatty acids . These fatty acids are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . Additionally, this compound has been found to enhance the immunostimulatory activity of dendritic cells (DCs), promoting myeloid maturation toward monocyte-derived DCs (moDC) .

Action Environment

The action of this compound is influenced by the gut environment, particularly the presence of gut microorganisms . These microorganisms play a crucial role in the metabolism of this compound, and their activity can be influenced by various environmental factors, including diet and the presence of other microorganisms . Furthermore, this compound is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

Biochemical Analysis

Biochemical Properties

L-fuculose is involved in various biochemical reactions, primarily through the action of the enzyme L-fucose isomerase . This enzyme interconverts L-fucose and this compound , and it exhibits higher enzymatic activity for this compound than for L-fucose .

Cellular Effects

The effects of this compound on cells are largely mediated through its conversion to L-fucose by L-fucose isomerase . L-fucose is found in various forms in humans, including human milk oligosaccharides or glycoproteins . It has various bioactive properties, potentially serving as anti-inflammatory, antitumor, and immune-enhancing drugs, as well as skin-whitening, skin-moisturizing, and anti-aging cosmetic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-fucose by the enzyme L-fucose isomerase . This enzyme requires Mn2+ as a cofactor . The reaction from this compound to L-fucose is favored in the enzyme-catalyzed reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the optimal conditions for L-fucose isomerase activity, when using this compound as the substrate, were determined to be 40 °C and pH 10 . The equilibrium composition was not affected by reaction temperature in the range of 30 to 50 °C .

Metabolic Pathways

This compound is involved in the initial process of L-fucose catabolism in various bacteria . In this process, L-fucose obtained from the environment is converted into this compound, eventually leading to the synthesis of L-lactaldehyde, a metabolically important intermediate, through successive reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-fuculose can be synthesized from L-fucose using the enzyme L-fucose isomerase. This enzyme catalyzes the reversible isomerization between L-fucose and this compound. The optimal conditions for this enzymatic reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor . Another method involves the use of a halo- and thermophilic L-fucose isomerase from Halothermothrix orenii, which exhibits optimal activity at 50-60°C and pH 7 with 0.5-1 M sodium chloride .

Industrial Production Methods

For industrial production, this compound can be obtained through enzymatic methods using L-fucose isomerase. This approach is efficient and can be scaled up for industrial applications. The enzyme can be sourced from various microorganisms, including Raoultella species and Halothermothrix orenii .

Chemical Reactions Analysis

Types of Reactions

L-fuculose undergoes several types of chemical reactions, including isomerization, phosphorylation, and oxidation. The isomerization reaction is catalyzed by L-fucose isomerase, converting L-fucose to this compound and vice versa . Phosphorylation of this compound to this compound-1-phosphate is catalyzed by this compound kinase .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-fuculose has various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of sugar metabolism and the development of enzymatic processes for the production of rare sugars.

Comparison with Similar Compounds

L-fuculose is similar to other ketohexose deoxy sugars, such as L-tagatose and D-arabinose. it is unique in its specific role in the metabolism of L-fucose and its conversion to this compound-1-phosphate. Other similar compounds include:

This compound’s uniqueness lies in its specific enzymatic conversion processes and its role in the metabolism of L-fucose, distinguishing it from other similar sugars .

Properties

IUPAC Name

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPNKJXABGCRC-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-08-3
Record name L-Fuculose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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